![molecular formula C22H21ClFN3O3S B1683883 MK-5108 CAS No. 1010085-13-8](/img/structure/B1683883.png)
MK-5108
Übersicht
Beschreibung
MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .
Molecular Structure Analysis
MK-5108 has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .Chemical Reactions Analysis
MK-5108 inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .Wissenschaftliche Forschungsanwendungen
Cancer Research
MK-5108 is a potent inhibitor of Aurora A kinase, a key regulator of mitotic events . Dysfunction of these kinases can cause polyploidy and chromosomal instability, contributing to tumorigenesis . MK-5108 has shown preclinical potent activity in malignancies of breast, cervical, colon, ovarian, and pancreatic origin .
Non-Small-Cell Lung Cancer (NSCLC) Treatment
MK-5108 has been studied for its efficacy in a panel of non-small-cell lung cancer cell lines as a single agent and in combination with cisplatin and docetaxel . It has demonstrated potent anti-proliferative activity in lung cancer cell lines alone and in combination with chemotherapies .
Cell Cycle Research
MK-5108 has been used to study cell cycle progression. It induces cell cycle arrest at the G2-M phase, which can be observed by flow cytometry . This effect is confirmed by the accumulation of cells with expression of phosphorylated Histone H3 .
Apoptosis Studies
MK-5108 induces apoptosis, a form of programmed cell death. This is evidenced by increased sub-G1/PARP cleavage .
Combination Therapies
MK-5108 has been studied in combination with other drugs, such as cisplatin and docetaxel. These combinations have shown synergistic inhibition of cell growth . The combination of MK-5108 and docetaxel has shown enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Drug Discovery
MK-5108 is a potent chemical compound used in scientific research. It exhibits diverse applications, ranging from drug discovery to understanding cellular processes.
Wirkmechanismus
Target of Action
MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
MK-5108 acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical Pathways
AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . MK-5108 induces cell cycle arrest by affecting the NF-ĸB pathway .
Result of Action
MK-5108 inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .
Action Environment
The efficacy of MK-5108 can be influenced by the combination with other drugs. For instance, the combination of MK-5108 and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-5108 | |
CAS RN |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.